Cas no 39856-98-9 (2-Bromobenzo[b]thiophene-3-carbaldehyde)

2-Bromobenzo[b]thiophene-3-carbaldehyde is a versatile heterocyclic compound featuring a bromine substituent at the 2-position and a formyl group at the 3-position of the benzo[b]thiophene scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic systems and pharmaceutical precursors. The bromine moiety enhances reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, while the aldehyde group allows for further functionalization via condensation or reduction. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for medicinal chemistry and materials science applications. The compound is typically handled under inert conditions to preserve its integrity.
2-Bromobenzo[b]thiophene-3-carbaldehyde structure
39856-98-9 structure
Product Name:2-Bromobenzo[b]thiophene-3-carbaldehyde
CAS No:39856-98-9
MF:C9H5BrOS
MW:241.104400396347
MDL:MFCD27996765
CID:1095371
Update Time:2025-05-19

2-Bromobenzo[b]thiophene-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Bromobenzo[b]thiophene-3-carbaldehyde
    • 2-bromo-1-benzothiophene-3-carbaldehyde
    • Benzo[b]thiophene-3-carboxaldehyde, 2-bromo-
    • AK150700
    • VGDOLCVWJLNMHX-UHFFFAOYSA-N
    • 2-bromo-3-formylbenzo[b]thiophene
    • FCH2518477
    • 2-bromobenzo[b]thiophene-3-carboxaldehyde
    • AX8287715
    • MDL: MFCD27996765
    • Inchi: 1S/C9H5BrOS/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H
    • InChI Key: VGDOLCVWJLNMHX-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=O)C2C=CC=CC=2S1

Computed Properties

  • Exact Mass: 239.92445
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Topological Polar Surface Area: 45.3

Experimental Properties

  • Boiling Point: 351.3±22.0°C at 760 mmHg
  • PSA: 17.07

2-Bromobenzo[b]thiophene-3-carbaldehyde Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C

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2-Bromobenzo[b]thiophene-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:39856-98-9)2-Bromobenzo[b]thiophene-3-carbaldehyde
Order Number:A873545
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:40
Price ($):657.0
Email:sales@amadischem.com

Additional information on 2-Bromobenzo[b]thiophene-3-carbaldehyde

2-Bromobenzo[b]thiophene-3-carbaldehyde (CAS No. 39856-98-9): Properties, Applications, and Market Insights

2-Bromobenzo[b]thiophene-3-carbaldehyde (CAS No. 39856-98-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated heterocyclic aldehyde serves as a versatile building block in synthetic chemistry, particularly in the development of bioactive molecules and functional materials. With the molecular formula C9H5BrOS and a molecular weight of 241.11 g/mol, this compound features a unique combination of benzo[b]thiophene core structure with both bromo and formyl functional groups, making it highly valuable for various chemical transformations.

The growing interest in 2-Bromobenzo[b]thiophene derivatives stems from their wide range of applications in medicinal chemistry. Recent studies highlight their potential as key intermediates in the synthesis of kinase inhibitors and antiviral agents, topics that have gained tremendous relevance in post-pandemic research. The compound's thiophene-aldehyde moiety allows for diverse reactivity patterns, enabling the construction of complex molecular architectures through condensation, cyclization, and cross-coupling reactions.

From a material science perspective, 2-Bromobenzo[b]thiophene-3-carbaldehyde serves as a precursor for organic semiconductors and luminescent materials. The benzo[b]thiophene scaffold contributes to electron delocalization, while the bromine atom facilitates further functionalization through metal-catalyzed coupling reactions. This dual functionality makes the compound particularly valuable in the development of OLED materials and organic photovoltaic devices, addressing current demands for sustainable energy solutions.

The synthetic accessibility of 39856-98-9 has been improved through various methodological advancements. Modern approaches often involve bromination of benzo[b]thiophene-3-carbaldehyde precursors or Vilsmeier-Haack formylation of brominated thiophene derivatives. Recent literature emphasizes green chemistry principles in these syntheses, reflecting the pharmaceutical industry's shift toward environmentally friendly processes—a topic frequently searched in academic and industrial chemistry circles.

Quality control of 2-Bromobenzo[b]thiophene-3-carbaldehyde typically involves HPLC analysis, with purity specifications often exceeding 97% for research-grade material. The compound's stability profile shows good resistance to hydrolysis but requires protection from prolonged light exposure due to potential decomposition of the aldehyde group. Proper storage conditions (typically 2-8°C under inert atmosphere) are crucial for maintaining reagent quality, a practical consideration frequently queried by laboratory chemists.

Market analysis indicates steady growth in demand for brominated heterocyclic compounds, with 39856-98-9 finding increasing use in contract research organizations and academic laboratories. The compound's price point varies significantly based on purity and quantity, with bulk purchases (100g+) offering substantial cost reductions—an economic factor often explored by procurement specialists in pharmaceutical development teams.

Recent patent literature reveals innovative applications of 2-Bromobenzo[b]thiophene-3-carbaldehyde in drug discovery programs targeting protein-protein interactions. Its molecular framework has been incorporated into experimental compounds showing promise against challenging therapeutic targets, including certain oncology and neurodegenerative disease pathways. These developments align with trending searches in medicinal chemistry forums regarding novel scaffold design.

From a regulatory standpoint, 2-Bromobenzo[b]thiophene-3-carbaldehyde is not currently classified under restricted substance lists in major pharmaceutical markets. However, researchers should consult local regulations regarding brominated compounds, as legislation continues to evolve—a precautionary note frequently emphasized in chemical compliance discussions.

The compound's spectroscopic characteristics make it readily identifiable through standard analytical techniques. The 1H NMR spectrum typically shows distinctive peaks for the aromatic protons (δ 7.4-8.2 ppm) and the aldehyde proton (δ ~10.2 ppm), while 13C NMR reveals the carbonyl carbon around δ 185 ppm. These spectral features are commonly referenced in synthetic chemistry troubleshooting guides and online spectral databases.

Future research directions for 2-Bromobenzo[b]thiophene-3-carbaldehyde derivatives may explore their potential in click chemistry applications and as ligands in catalytic systems. The compound's versatility continues to inspire innovative synthetic strategies, particularly in fragment-based drug design—an area generating increasing interest in pharmaceutical R&D circles.

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Amadis Chemical Company Limited
(CAS:39856-98-9)2-Bromobenzo[b]thiophene-3-carbaldehyde
A873545
Purity:99%
Quantity:1g
Price ($):657.0
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